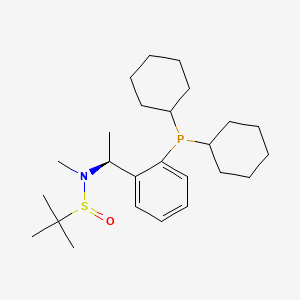
(R)-N-((S)-1-(2-(Dicyclohexylphosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-N-((S)-1-(2-(Dicyclohexylphosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound known for its unique structural properties and potential applications in various fields of chemistry and industry. This compound features a chiral center and a phosphanyl group, making it a valuable candidate for asymmetric synthesis and catalysis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-1-(2-(Dicyclohexylphosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, including the formation of the chiral center and the introduction of the phosphanyl group. Common synthetic routes may include:
Formation of the Chiral Center: This can be achieved through asymmetric synthesis using chiral catalysts or chiral auxiliaries.
Introduction of the Phosphanyl Group: This step often involves the use of phosphine reagents under controlled conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as flow chemistry and microreactor systems can be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
®-N-((S)-1-(2-(Dicyclohexylphosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce different reduced derivatives.
科学研究应用
®-N-((S)-1-(2-(Dicyclohexylphosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinamide has several scientific research applications, including:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound can be employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of fine chemicals and specialty materials.
作用机制
The mechanism by which ®-N-((S)-1-(2-(Dicyclohexylphosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The chiral center and phosphanyl group play crucial roles in binding and reactivity, influencing the compound’s activity and selectivity .
相似化合物的比较
Similar Compounds
Trifluoromethyl phenyl sulfone: Known for its use in trifluoromethylation reactions.
Tertiary butyl esters: Commonly used in organic synthesis for introducing tert-butoxycarbonyl groups.
Uniqueness
®-N-((S)-1-(2-(Dicyclohexylphosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinamide is unique due to its specific chiral configuration and the presence of the phosphanyl group, which imparts distinct reactivity and selectivity in various chemical reactions.
属性
分子式 |
C25H42NOPS |
|---|---|
分子量 |
435.6 g/mol |
IUPAC 名称 |
N-[(1S)-1-(2-dicyclohexylphosphanylphenyl)ethyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C25H42NOPS/c1-20(26(5)29(27)25(2,3)4)23-18-12-13-19-24(23)28(21-14-8-6-9-15-21)22-16-10-7-11-17-22/h12-13,18-22H,6-11,14-17H2,1-5H3/t20-,29?/m0/s1 |
InChI 键 |
DBEGJDQBKCWIDZ-OORIHMLWSA-N |
手性 SMILES |
C[C@@H](C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)N(C)S(=O)C(C)(C)C |
规范 SMILES |
CC(C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)N(C)S(=O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Boc-6-chloro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazine-4,4-piperidine]](/img/structure/B13662296.png)
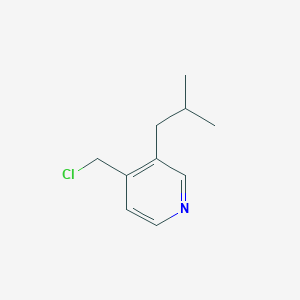

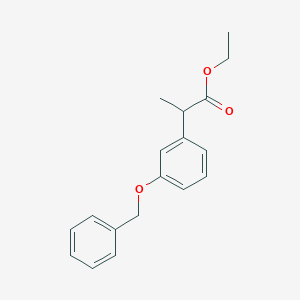
![5-Bromo-3-methylbenzo[c]isoxazole](/img/structure/B13662323.png)
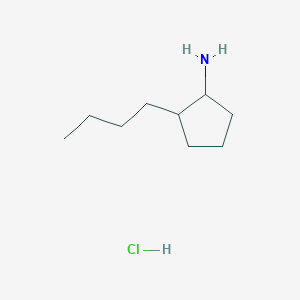
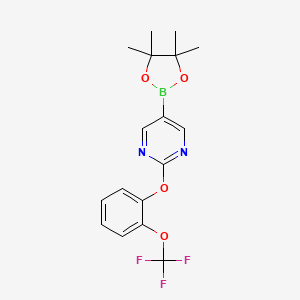

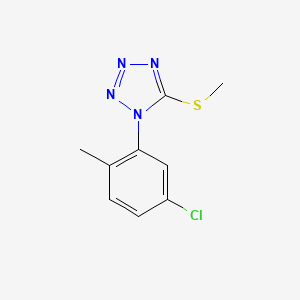
![6-Fluoroimidazo[1,5-a]pyridine-3-carboxylic Acid](/img/structure/B13662353.png)
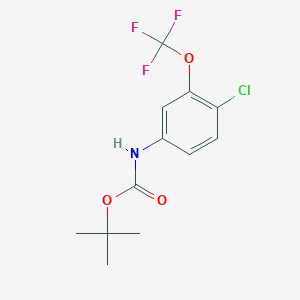
![6-Chloro-2-(2,6-difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13662360.png)
![1-Boc-3-[4-(trifluoromethoxy)phenyl]pyrrolidine](/img/structure/B13662379.png)

